
Ethyl 3-chloroazulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloroazulene-1-carboxylate is a chemical compound belonging to the azulene family, known for its unique aromatic structure and vibrant blue color
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method includes the reaction of azulene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the esterification of the resulting 3-chloroazulene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azulene core can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized azulene derivatives.
Reduction: Reduced azulene derivatives.
Ester Hydrolysis: 3-chloroazulene-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-chloroazulene-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of gastric ulcers and other inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 3-chloroazulene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating inflammatory pathways or interacting with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 3-chloroazulene-1-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits strong anti-inflammatory effects and is commonly found in chamomile oil.
Propriétés
Formule moléculaire |
C13H11ClO2 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
ethyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-8-12(14)10-7-5-3-4-6-9(10)11/h3-8H,2H2,1H3 |
Clé InChI |
VGUDENDMDWKBJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


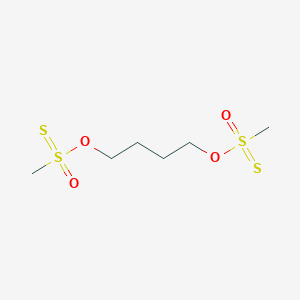
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
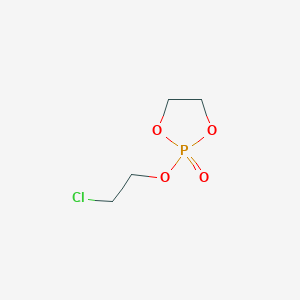
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
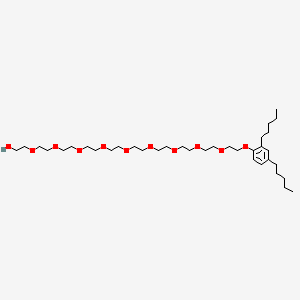
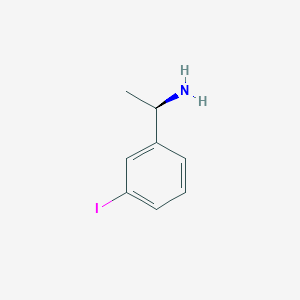
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
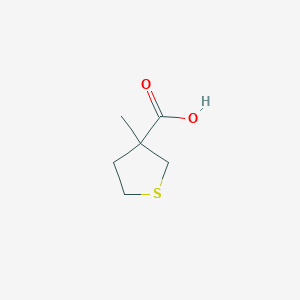
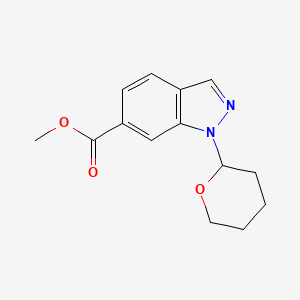


![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
